molecular formula C9H12F2N2O B6594934 3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile CAS No. 1447942-49-5

3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile

Cat. No.: B6594934
CAS No.: 1447942-49-5
M. Wt: 202.20 g/mol
InChI Key: LFYYUIIFTDOOOB-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a unique structure combining an oxetane ring and a piperidine moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing . Another approach involves the use of electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production methods for this compound often leverage scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes and receptors, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile: Shares a similar piperidine moiety but differs in the oxetane ring structure.

    (4,4-Difluoropiperidin-3-yl)methanol: Contains a similar piperidine ring but with a different functional group.

Uniqueness

3-(4,4-Difluoropiperidin-1-yl)oxetane-3-carbonitrile is unique due to its combination of an oxetane ring and a piperidine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)oxetane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c10-9(11)1-3-13(4-2-9)8(5-12)6-14-7-8/h1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYYUIIFTDOOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2(COC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218621
Record name 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447942-49-5
Record name 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447942-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4-Difluoro-1-piperidinyl)-3-oxetanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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